

1-Iodopropane-2,2,3,3,3-d5 CAS number 1095269-04-7

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Compound of Interest

Compound Name: 1-Iodopropane-2,2,3,3,3-d5

Cat. No.: B15126229

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Technical Guide: 1-Iodopropane-2,2,3,3,3-d5

CAS Number: 1095269-04-7

For Research, Scientific, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Iodopropane-2,2,3,3,3-d5**, a deuterated isotopologue of n-propyl iodide. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for mechanistic studies, as tracers, or as building blocks in complex syntheses.

Compound Properties

1-Iodopropane-2,2,3,3,3-d5 is a stable, non-radioactive isotopically labeled compound. The replacement of hydrogen with deuterium at the 2 and 3 positions provides a significant mass increase, making it a valuable tool for a variety of scientific applications.

Property	Value	Citation(s)
CAS Number	1095269-04-7	[1][2]
Molecular Formula	C ₃ H ₂ D ₅ I (or CD ₃ CD ₂ CH ₂ I)	[1][3]
Molecular Weight	175.02 g/mol	[1][3]
Synonyms	n-Propyl Iodide-d ₅ , 3-Iodopropane-1,1,1,2,2-d ₅	[1][4]
Isotopic Enrichment	≥98 atom % D	[1]
Appearance	Colorless liquid	
Storage Conditions	Room temperature, protected from light	[1]
Unlabeled CAS Number	107-08-4	[1][2]

Spectroscopic Data (Predicted)

While specific experimental spectra for **1-iodopropane-2,2,3,3,3-d₅** are not readily available in the literature, the expected spectroscopic data can be reliably predicted based on the known spectra of its unlabeled counterpart, 1-iodopropane.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **1-iodopropane-2,2,3,3,3-d₅** is significantly simplified compared to that of 1-iodopropane. Due to the substitution of deuterium at the 2 and 3 positions, the complex splitting patterns observed in the unlabeled compound are absent. The spectrum is expected to show a single signal for the two protons on the carbon adjacent to the iodine atom.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.18	Triplet	2H	-CH ₂ -I

Note: The chemical shift is based on the unlabeled compound and may vary slightly. The multiplicity is predicted as a triplet due to coupling with the two adjacent deuterium atoms (spin

$l=1$), following the $2n+1$ rule where $n=2$ and $l=1$.

Mass Spectrometry

The mass spectrum of **1-Iodopropane-2,2,3,3,3-d5** will exhibit a molecular ion peak at a higher m/z value than the unlabeled compound due to the five deuterium atoms. The fragmentation pattern is also expected to differ, reflecting the increased strength of the C-D bonds compared to C-H bonds.

m/z	Ion Fragment (Predicted)	Notes
175	$[\text{CD}_3\text{CD}_2\text{CH}_2\text{I}]^{+\bullet}$	Molecular ion peak.
128	$[\text{CD}_3\text{CD}_2\text{CH}_2]^+$	Loss of an iodine radical ($\text{I}\bullet$). This is expected to be the base peak.
48	$[\text{CD}_3\text{CD}_2]^+$	Fragmentation of the propyl-d5 cation.
31	$[\text{CD}_3]^+$	Fragmentation of the propyl-d5 cation.

Note: The fragmentation pattern is based on the known fragmentation of 1-iodopropane, with adjustments for the mass of deuterium.[\[5\]](#)

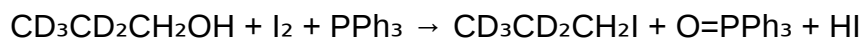
Experimental Protocols

While no specific experimental protocols for the synthesis or application of **1-Iodopropane-2,2,3,3,3-d5** have been published, the following sections describe plausible methodologies based on established organic chemistry principles.

Synthesis of 1-Iodopropane-2,2,3,3,3-d5

A common method for the synthesis of alkyl iodides from alcohols is the Finkelstein reaction or by using other iodinating agents. A plausible synthesis for **1-Iodopropane-2,2,3,3,3-d5** would start from the corresponding deuterated alcohol, propan-1-ol-2,2,3,3,3-d5.

Reaction:



Materials:

- Propan-1-ol-2,2,3,3,3-d5
- Triphenylphosphine (PPh_3)
- Iodine (I_2)
- Dichloromethane (DCM) as solvent
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium thiosulfate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

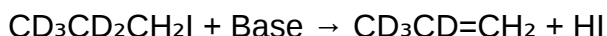
- In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine in dichloromethane.
- Cool the solution in an ice bath.
- Add iodine portion-wise to the stirred solution.
- To this mixture, add a solution of propan-1-ol-2,2,3,3,3-d5 in dichloromethane dropwise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
- Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by distillation or column chromatography to yield **1-iodopropane-2,2,3,3,3-d5**.

Application in Kinetic Isotope Effect Studies

1-iodopropane-2,2,3,3,3-d5 is an excellent substrate for studying the kinetic isotope effect (KIE) in elimination reactions, such as the E2 reaction.^[6] The KIE can provide valuable information about the reaction mechanism, particularly the rate-determining step.

Reaction:

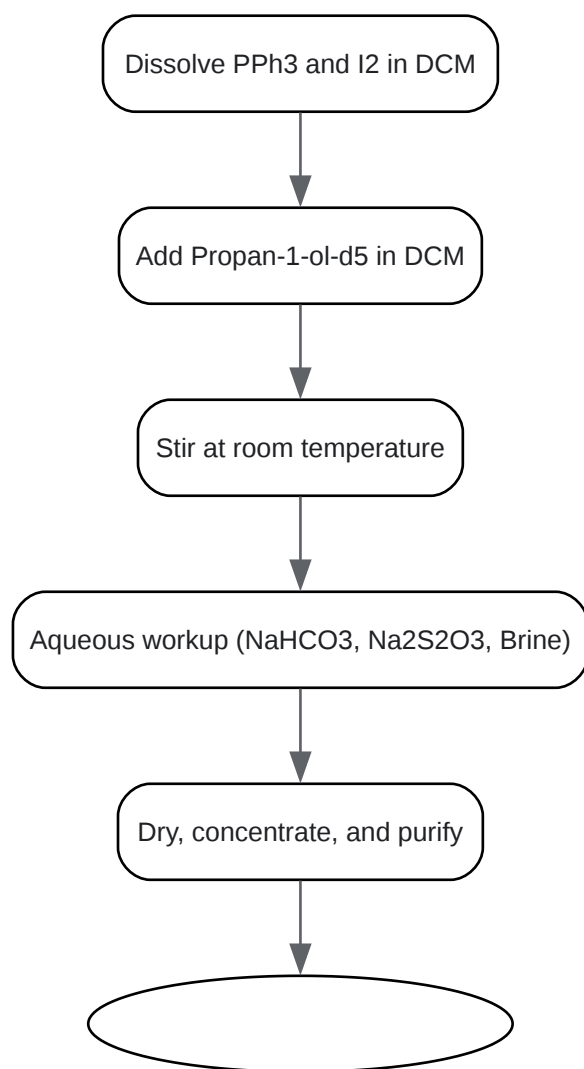


Experimental Workflow:

- **Reaction Setup:** Prepare two sets of reactions in parallel. One set will use **1-iodopropane-2,2,3,3,3-d5** as the substrate, and the other will use unlabeled 1-iodopropane. A strong, non-nucleophilic base such as sodium ethoxide in ethanol is used.
- **Reaction Monitoring:** The reactions are carried out at a constant temperature, and the rate of the reaction is monitored over time. This can be achieved by taking aliquots at regular intervals and quenching the reaction. The concentration of the reactant or product can then be determined using gas chromatography (GC) or ¹H NMR spectroscopy.
- **Data Analysis:** The rate constant (k) for both the deuterated (k_D) and non-deuterated (k_H) reactions is determined from the concentration versus time data.
- **KIE Calculation:** The kinetic isotope effect is calculated as the ratio of the rate constants: KIE = k_H / k_D. A KIE significantly greater than 1 would indicate that the C-H (or C-D) bond is broken in the rate-determining step of the reaction, which is characteristic of an E2 mechanism.^[7]^[8]

Visualizations

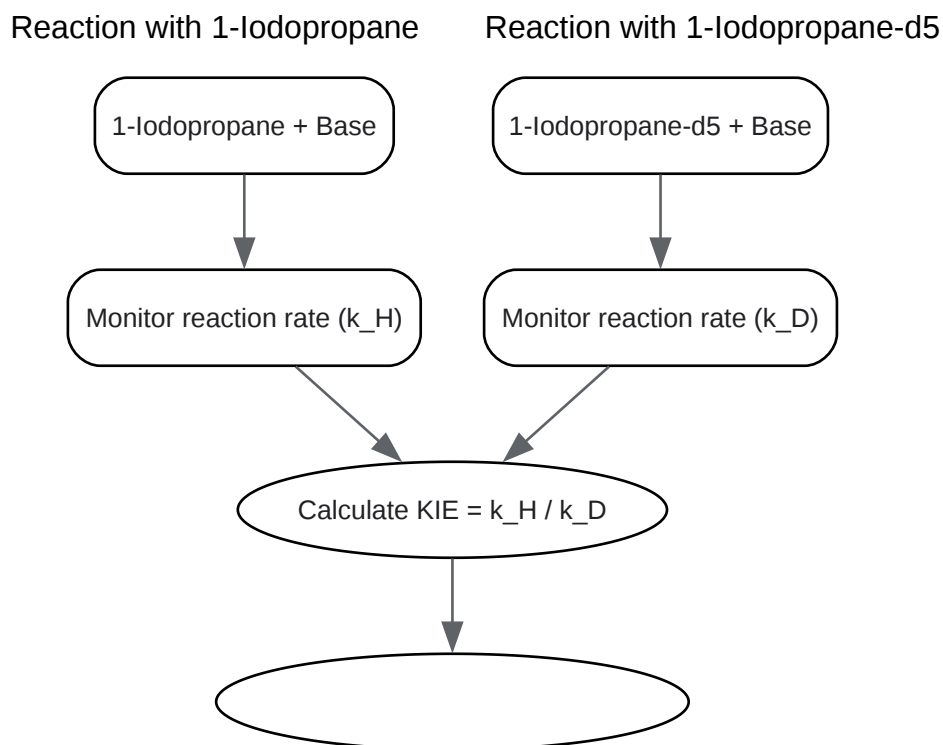
Synthesis Workflow



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Caption: Proposed synthesis workflow for **1-Iodopropane-2,2,3,3,3-d5**.

Kinetic Isotope Effect Experimental Design



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Caption: Experimental design for a kinetic isotope effect study.

Applications in Drug Development

Deuterated compounds are increasingly utilized in drug development to improve the pharmacokinetic properties of drug candidates. The replacement of hydrogen with deuterium can lead to a stronger C-D bond compared to a C-H bond. This can slow down the rate of metabolic processes, such as those mediated by cytochrome P450 enzymes, that involve the cleavage of a C-H bond. While there are no specific drug development applications reported for **1-Iodopropane-2,2,3,3,3-d5**, it can serve as a deuterated building block for the synthesis of more complex molecules. By incorporating a deuterated propyl chain, medicinal chemists can probe the metabolic stability of that portion of a molecule.

This guide provides a summary of the available and predicted information for **1-Iodopropane-2,2,3,3,3-d5**. Researchers should always consult safety data sheets and handle the compound with appropriate laboratory safety precautions.

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